molecular formula C15H11NO B12326571 4-(Phenylethynyl)benzaldehyde oxime

4-(Phenylethynyl)benzaldehyde oxime

Cat. No.: B12326571
M. Wt: 221.25 g/mol
InChI Key: KXYAPNJEVXAHOP-FOWTUZBSSA-N
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Description

4-(2-Phenyleth-1-ynyl)benzaldehyde oxime is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring, a carbon-oxygen double bond, and an oxime functional group. This compound is known for its applications in various scientific fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenyleth-1-ynyl)benzaldehyde oxime typically involves the reaction of 4-(2-phenyleth-1-ynyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-(2-phenyleth-1-ynyl)benzaldehyde oxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenyleth-1-ynyl)benzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(2-Phenyleth-1-ynyl)benzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing heterocyclic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-phenyleth-1-ynyl)benzaldehyde oxime involves its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols to form covalent bonds. It is also considered a Lewis acid, capable of forming adducts with electron-rich compounds. The exact molecular targets and pathways are still under investigation, but its reactivity is primarily attributed to the presence of the oxime and aldehyde functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Phenyleth-1-ynyl)benzaldehyde: The parent compound without the oxime group.

    4-(Phenylethynyl)benzaldehyde: A similar compound with a different substitution pattern.

    4-Formyldiphenylacetylene: Another related compound with a similar structure.

Uniqueness

4-(2-Phenyleth-1-ynyl)benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for a broader range of chemical transformations and applications compared to its parent compound and other similar structures.

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

(NE)-N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C15H11NO/c17-16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12,17H/b16-12+

InChI Key

KXYAPNJEVXAHOP-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)/C=N/O

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NO

Origin of Product

United States

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